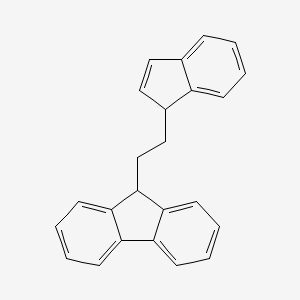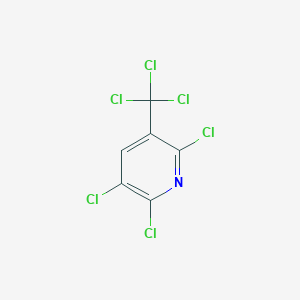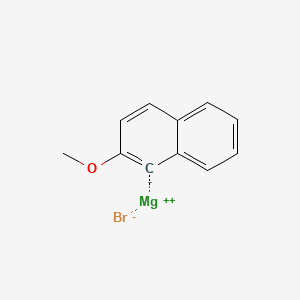
Undec-10-enylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-10-enylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are highly reactive and versatile, commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of complex organic molecules due to its reactivity and ability to introduce the undec-10-enyl group into various substrates.
Wirkmechanismus
Target of Action
Undec-10-enylmagnesium bromide is primarily used in the synthesis of novel bipolar phospholipids with different head groups and chain lengths . It acts as a Grignard reagent, which are powerful tools in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound undergoes copper-catalysed coupling with ω-functionalised halogenoalkanes of different chain lengths to provide long-chain ω-substituted alkenes . This reaction is key in the synthesis of novel bipolar phospholipids .
Biochemical Pathways
The copper-catalysed coupling reaction is a part of the larger biochemical pathway involved in the synthesis of bipolar phospholipids . These phospholipids play crucial roles in the formation of cell membranes and other biological functions.
Result of Action
The result of the action of this compound is the formation of long-chain ω-substituted alkenes . These are key building blocks for the direct synthesis of bipolar phospholipids with different head groups .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions, including the presence of a copper catalyst and ω-functionalised halogenoalkanes . The reaction conditions have been studied to optimize product yields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undec-10-enylmagnesium bromide is typically prepared by the reaction of 11-bromoundec-1-ene with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
11-bromoundec-1-ene+Mg→Undec-10-enylmagnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is carefully monitored to ensure complete conversion of the starting material and to avoid side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Undec-10-enylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in coupling reactions with halogenoalkanes to form long-chain alkenes.
Substitution Reactions: Can replace halogen atoms in organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halogenoalkanes: Copper-catalyzed coupling with halogenoalkanes to form long-chain alkenes.
Solvents: Anhydrous tetrahydrofuran (THF) is commonly used as the solvent.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Long-chain Alkenes: From coupling reactions with halogenoalkanes.
Wissenschaftliche Forschungsanwendungen
Undec-10-enylmagnesium bromide has several applications in scientific research:
Organic Synthesis: Used to introduce the undec-10-enyl group into various organic molecules, aiding in the synthesis of complex structures.
Phospholipid Synthesis: Key reagent in the synthesis of novel bipolar phospholipids with different head groups and chain lengths.
Material Science: Utilized in the preparation of functionalized alkenes, which are building blocks for advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium Bromide: Used for forming carbon-carbon bonds but introduces an ethyl group instead of an undec-10-enyl group.
Vinylmagnesium Bromide: Used for introducing vinyl groups into organic molecules.
Uniqueness
Undec-10-enylmagnesium bromide is unique due to its long carbon chain, which allows for the introduction of a longer alkyl group into target molecules. This property makes it particularly useful in the synthesis of long-chain alkenes and complex organic structures.
Eigenschaften
IUPAC Name |
magnesium;undec-1-ene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDOPCRUDMDGCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCCCC=C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88476-93-1 |
Source


|
| Record name | 88476-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)













